molecular formula C12H22N2O3 B2823114 (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide CAS No. 2411334-05-7

(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide

货号 B2823114
CAS 编号: 2411334-05-7
分子量: 242.319
InChI 键: MYHFKPLTVBZDAI-SNAWJCMRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide, also known as DMXAA or Vadimezan, is a synthetic compound that has gained significant attention in the scientific community for its potential application in cancer therapy. The compound was initially developed as an antiviral agent but was later found to possess anticancer properties.

作用机制

The mechanism of action of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide is not fully understood. It is believed to activate the innate immune system by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which can then directly attack tumor cells. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has also been shown to inhibit tumor angiogenesis by reducing the production of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has been shown to induce a variety of biochemical and physiological effects. In preclinical models, (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has been shown to increase tumor necrosis, reduce tumor growth, and enhance the antitumor activity of other agents. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has also been shown to induce fever, hypotension, and leukopenia in animal models and cancer patients.

实验室实验的优点和局限性

(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost compared to other anticancer agents. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has also been shown to possess potent antitumor activity in various preclinical models, making it a promising candidate for further research. However, (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has several limitations. It has poor solubility in water, which can make it challenging to administer to animals. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has also been shown to induce fever, hypotension, and leukopenia in animal models and cancer patients, which can limit its clinical use.

未来方向

There are several future directions for (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide research. One area of interest is to investigate the mechanism of action of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide further. Understanding how (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide activates the immune system and inhibits tumor angiogenesis can help researchers develop more effective cancer therapies. Another area of interest is to evaluate the safety and efficacy of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide in combination with other anticancer agents. Finally, researchers can investigate ways to improve the solubility of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide, which can make it easier to administer to animals and cancer patients.
Conclusion
In conclusion, (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide is a synthetic compound that has gained significant attention in the scientific community for its potential application in cancer therapy. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has been shown to possess potent antitumor activity in various preclinical models and has been evaluated in clinical trials. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide activates the immune system and inhibits tumor angiogenesis, but its mechanism of action is not fully understood. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has several advantages for lab experiments, but its solubility and side effects can limit its clinical use. There are several future directions for (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide research, including investigating its mechanism of action, evaluating its safety and efficacy in combination with other anticancer agents, and improving its solubility.

合成方法

(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide is synthesized using a multi-step process starting from 2-bromo-4'-methoxyacetophenone. The first step involves the conversion of 2-bromo-4'-methoxyacetophenone to 2-bromo-4'-methoxychalcone, which is then reacted with dimethylamine to form (E)-4-(dimethylamino)-N-(3-methoxyphenyl)but-2-enamide. This intermediate product is then reacted with ethyl chloroformate and sodium methoxide to form (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide.

科学研究应用

(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has been extensively studied for its potential application in cancer therapy. It has been shown to possess potent antitumor activity in various preclinical models, including lung, breast, and colon cancer. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has also been shown to enhance the activity of other anticancer agents such as cisplatin and paclitaxel. Clinical trials have been conducted to evaluate the safety and efficacy of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide in cancer patients, but the results have been mixed.

属性

IUPAC Name

(E)-4-(dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-14(2)7-4-5-12(15)13-10-6-8-17-9-11(10)16-3/h4-5,10-11H,6-9H2,1-3H3,(H,13,15)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHFKPLTVBZDAI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCOCC1OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCOCC1OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。